Suc-Gly-Phe-Gly-pNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

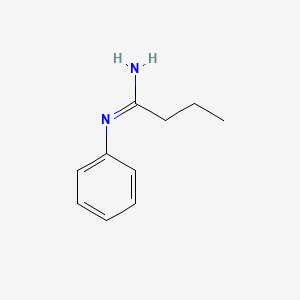

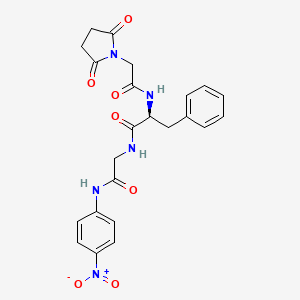

Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a substrate used for the assay of chymotrypsin activity and for Streptomyces griseus protease B . .

Synthesis Analysis

While specific synthesis methods for Suc-Gly-Phe-Gly-pNA were not found in the search results, peptide synthesis often involves solid-phase synthesis methods. Automated flow synthesis has been used for peptide-PNA conjugates . The use of Fmoc/Boc protection schemes for both PNA monomers and amino acid building blocks in combination with microwave-assisted solid-phase synthesis has been reported as a convenient procedure for continuous assembly of antisense PNA-peptide conjugates .

Molecular Structure Analysis

Suc-Gly-Phe-Gly-pNA has a molecular formula of C23H25N5O8 . Its molecular weight is 499.47 .

Chemical Reactions Analysis

Suc-Gly-Phe-Gly-pNA is a substrate for the enzyme chymotrypsin . Chymotrypsin cleaves this substrate at specific sites, which can be used to measure the activity of the enzyme .

Physical And Chemical Properties Analysis

Suc-Gly-Phe-Gly-pNA is a solid compound . It is soluble in DMSO . The compound has a molecular weight of 499.47 and a molecular formula of C23H25N5O8 .

科学研究应用

- Relevance : Suc-Gly-Phe-Gly-pNA may exhibit similar properties, making it valuable for studying lysosomal function and degradation pathways .

Protease Substrate Assays

Lysosomal Degradation Studies

Peptide-Based Hydrogels

未来方向

Peptides like Suc-Gly-Phe-Gly-pNA have potential applications in various fields, including therapeutics and diagnostics . For instance, disease-associated proteases have been used for the activation of various prodrugs due to their well-characterized catalytic activity and ability to selectively cleave only those substrates that strictly correspond with their active site architecture . This suggests potential future directions for the use of Suc-Gly-Phe-Gly-pNA and similar compounds in the development of novel therapeutic strategies.

属性

IUPAC Name |

(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHICHMUSRMLOH-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Gly-Phe-Gly-pNA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-3,6-Methanofuro[3,4-b]pyrrole](/img/structure/B573610.png)

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)